N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride is a synthetic small molecule featuring a benzothiazole core linked to a 3-methoxybenzamide moiety via an ethyl-dimethylamino spacer. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S.ClH/c1-21(2)11-12-22(18(23)14-7-6-8-15(13-14)24-3)19-20-16-9-4-5-10-17(16)25-19;/h4-10,13H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAYJXLNCOVUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride typically involves the following steps:
Benzothiazole Derivative Formation: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.
Amine Functionalization: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction with 2-dimethylaminoethyl chloride.
Coupling Reaction: The benzothiazole derivative is then coupled with 3-methoxybenzamide using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like iron powder, tin chloride, and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are used, with coupling agents like EDC and DCC (dicyclohexylcarbodiimide).
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Amines or other reduced functionalities.
Substitution Products: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential as an antibacterial, antifungal, and anticancer agent in preclinical studies. Industry: It is used in the development of corrosion inhibitors, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes or receptors, leading to the modulation of biological pathways. For example, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Benzothiazole Derivatives
- N-(Benzothiazol-2-yl)-3-Chlorobenzamide (): Shares the benzothiazole-amidine scaffold but substitutes the dimethylaminoethyl group with a simpler 3-chlorobenzamide. Synthesized via 3-chlorobenzoyl isothiocyanate and 2-aminobenzothiazole, this compound exhibits planar molecular geometry and hydrogen-bonding interactions (N–H⋯N, C–H⋯O), which stabilize its crystal structure.
Quinoline and Benzimidazole Analogues
- N-(3-(Dimethylamino)propyl)-4-Hydroxyquinoline-2-Carboxamide Hydrochloride (): Features a quinoline core instead of benzothiazole, with a dimethylaminopropyl side chain. The tertiary amine and hydrochloride salt enhance solubility, similar to the target compound. Quinoline derivatives are often associated with central nervous system (CNS) activity due to their ability to cross the blood-brain barrier .
- Benzimidazole-Sulfonamide Hybrids (): Incorporate a benzimidazole ring and benzenesulfonamide group. While structurally distinct, the use of dimethylamino substituents in related compounds highlights the role of tertiary amines in modulating solubility and receptor binding .
Substituent Analysis
Dimethylaminoethyl Group
The dimethylaminoethyl spacer in the target compound introduces a positively charged tertiary amine at physiological pH, facilitating interactions with negatively charged biological targets (e.g., enzyme active sites). This feature is shared with ranitidine hydrochloride (), a histamine H2-receptor antagonist containing a dimethylaminomethyl group. Ranitidine’s clinical success underscores the pharmacological relevance of such substituents .
Methoxybenzamide Moiety
The 3-methoxy group on the benzamide ring may enhance metabolic stability by blocking cytochrome P450-mediated oxidation. This contrasts with N-(Benzothiazol-2-yl)-3-Chlorobenzamide (), where the electron-withdrawing chlorine atom could increase reactivity in substitution reactions .
Comparative Data Table
*Molecular weight calculated based on formula: C₁₉H₂₁ClN₄O₂S.
Research Implications
- Pharmacological Potential: The target compound’s benzothiazole core and dimethylaminoethyl group align with kinase inhibitors (e.g., dasatinib), suggesting possible anticancer applications.
- Solubility vs. Bioactivity : The hydrochloride salt improves solubility but may reduce membrane permeability compared to neutral analogues. This trade-off is critical for drug design .
- Synthetic Challenges : Impurity formation, as seen in , necessitates rigorous purification protocols during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
